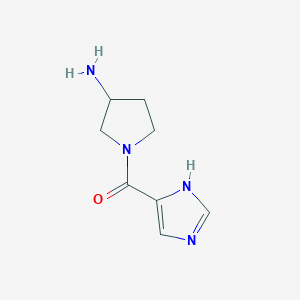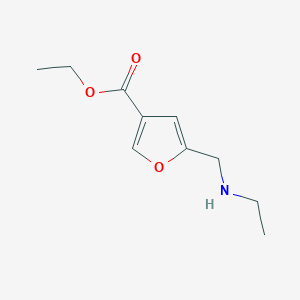
Ethyl-5-((Ethylamino)methyl)furan-3-carboxylat
Übersicht
Beschreibung
Ethyl 5-((ethylamino)methyl)furan-3-carboxylate is a chemical compound belonging to the class of furan derivatives. Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of an ethylamino group attached to the furan ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate typically begins with furan-3-carboxylic acid or its derivatives.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to maintain quality control and consistency.
Continuous Flow Processes: Some production methods may involve continuous flow reactors, which allow for more efficient and scalable synthesis.
Types of Reactions:
Oxidation: Ethyl 5-((ethylamino)methyl)furan-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Various nucleophiles, such as alkyl halides, can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction reactions can yield amines and alcohols.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-((ethylamino)methyl)furan-3-carboxylate has several scientific research applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and oxidative stress-related conditions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that Ethyl 5-((ethylamino)methyl)furan-3-carboxylate could potentially interact with various biological targets.
Mode of Action
The specific mode of action would depend on the compound’s structure and the target it interacts with. For instance, some indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. As an example, some indole derivatives have shown inhibitory activity against influenza A .
Biochemische Analyse
Biochemical Properties
Ethyl 5-((ethylamino)methyl)furan-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between Ethyl 5-((ethylamino)methyl)furan-3-carboxylate and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
Ethyl 5-((ethylamino)methyl)furan-3-carboxylate has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by interacting with receptors on the cell surface, leading to changes in intracellular signaling cascades. Additionally, Ethyl 5-((ethylamino)methyl)furan-3-carboxylate can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes. These changes in gene expression can result in modifications to cellular metabolism, including alterations in the production and utilization of energy .
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, Ethyl 5-((ethylamino)methyl)furan-3-carboxylate has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing the cleavage of substrate proteins. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as the compound may influence the activity of transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Studies have shown that Ethyl 5-((ethylamino)methyl)furan-3-carboxylate is relatively stable under physiological conditions, but it can undergo hydrolysis in the presence of water, resulting in the formation of degradation products. Long-term exposure to Ethyl 5-((ethylamino)methyl)furan-3-carboxylate has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Additionally, the toxic effects of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate at high doses may be due to the accumulation of reactive intermediates formed during its metabolism.
Metabolic Pathways
Ethyl 5-((ethylamino)methyl)furan-3-carboxylate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate, leading to the formation of reactive intermediates that can further interact with other biomolecules. The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, resulting in changes in the levels of metabolites .
Transport and Distribution
The transport and distribution of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to specific transporters on the cell membrane. Once inside the cell, Ethyl 5-((ethylamino)methyl)furan-3-carboxylate can be distributed to different cellular compartments, where it may accumulate and exert its effects. The localization of this compound within cells can influence its activity and function .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-((ethylamino)methyl)furan-3-carboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Furan-3-carboxylic acid derivatives, ethylamino-substituted furans, and other furan-based intermediates.
Uniqueness: Its specific structure and functional groups confer unique chemical and biological properties compared to other furan derivatives.
Eigenschaften
IUPAC Name |
ethyl 5-(ethylaminomethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-11-6-9-5-8(7-14-9)10(12)13-4-2/h5,7,11H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAKIVKBCXNDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CO1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

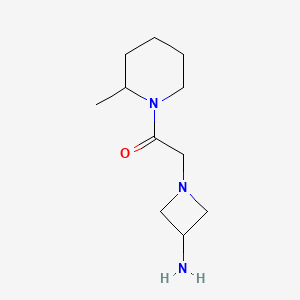
![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)



![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)
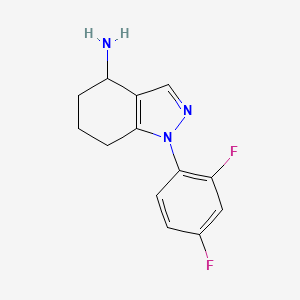
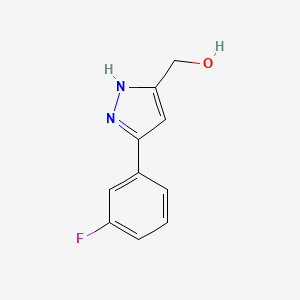
![6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1487962.png)
